3-Formyl-2,4,6-trimethylbenzyl acetate

CAS No.: 137380-48-4

Cat. No.: VC1986762

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137380-48-4 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | (3-formyl-2,4,6-trimethylphenyl)methyl acetate |

| Standard InChI | InChI=1S/C13H16O3/c1-8-5-9(2)13(7-16-11(4)15)10(3)12(8)6-14/h5-6H,7H2,1-4H3 |

| Standard InChI Key | AVAXHSXXDPQPIR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C |

| Canonical SMILES | CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C |

Introduction

Chemical Structure and Identification

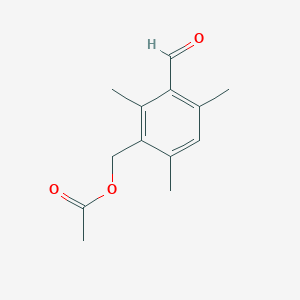

3-Formyl-2,4,6-trimethylbenzyl acetate is an aromatic organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. Its chemical structure consists of a benzene ring substituted with three methyl groups at positions 2, 4, and 6, a formyl group at position 3, and a benzyl acetate group. The compound is identified by several standard chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 3-Formyl-2,4,6-trimethylbenzyl acetate

| Identifier | Value |

|---|---|

| CAS Number | 137380-48-4 |

| IUPAC Name | (3-formyl-2,4,6-trimethylphenyl)methyl acetate |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Standard InChI | InChI=1S/C13H16O3/c1-8-5-9(2)13(7-16-11(4)15)10(3)12(8)6-14/h5-6H,7H2,1-4H3 |

| Standard InChIKey | AVAXHSXXDPQPIR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C |

| PubChem Compound ID | 728033 |

The structural arrangement of 3-Formyl-2,4,6-trimethylbenzyl acetate features a central aromatic ring with strategically positioned functional groups that contribute to its chemical reactivity and potential applications .

Physical Properties

Understanding the physical properties of 3-Formyl-2,4,6-trimethylbenzyl acetate is essential for its handling, storage, and application in research settings. The compound exists as a solid at room temperature with specific physical characteristics outlined in Table 2 .

Table 2: Physical Properties of 3-Formyl-2,4,6-trimethylbenzyl acetate

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 46-48°C |

| Boiling Point | 331.9±30.0°C (Predicted) |

| Density | 1.086±0.06 g/cm³ (Predicted) |

| Color and Shape | Solid |

These physical properties influence the compound's behavior in various chemical processes and experimental conditions, making this information valuable for researchers working with this compound .

Spectroscopic Characteristics

Spectroscopic data for 3-Formyl-2,4,6-trimethylbenzyl acetate provides critical information for its identification and structural confirmation. While comprehensive spectroscopic data is limited in the available sources, the compound's structure suggests characteristic spectral features in various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 3-Formyl-2,4,6-trimethylbenzyl acetate would exhibit distinctive signals corresponding to:

-

The formyl proton (typically appearing downfield at δ ~9-10 ppm)

-

Aromatic proton at position 5

-

Methyl protons (three signals for the 2, 4, and 6 positions)

-

Methyl protons of the acetate group

-

Methylene protons of the benzyl group

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

-

Carbonyl stretching from both the formyl and acetate groups

-

Aromatic C=C stretching

-

C-H stretching from methyl and methylene groups

-

C-O stretching from the acetate moiety

These spectroscopic characteristics serve as valuable fingerprints for the identification and quality control of 3-Formyl-2,4,6-trimethylbenzyl acetate in laboratory settings .

Applications and Research Significance

3-Formyl-2,4,6-trimethylbenzyl acetate has several potential applications in scientific research and industrial contexts, though specific documented uses are somewhat limited in the current literature.

Organic Synthesis

The compound's functional groups—particularly the formyl group and acetate moiety—make it a valuable intermediate in organic synthesis. The formyl group can participate in various condensation reactions, aldol reactions, and reductive processes, while the acetate group can undergo hydrolysis or transesterification reactions.

Fragrance Chemistry

Due to its aromatic characteristics and structural similarity to compounds used in perfumery, 3-Formyl-2,4,6-trimethylbenzyl acetate has potential applications as a fragrance component or precursor. The benzyl acetate backbone is found in numerous fragrance compounds, suggesting possible olfactory properties for this derivative.

Research Tool

Related Compounds

Understanding the relationship between 3-Formyl-2,4,6-trimethylbenzyl acetate and structurally similar compounds provides context for its chemical behavior and potential applications. One notable related compound is 3-formyl-2,4,6-trimethylbenzoic acid (C₁₁H₁₂O₃), which shares the same core structure but with a carboxylic acid group instead of a benzyl acetate group .

Other compounds with structural similarities include:

-

Methyl 4-formyl-2-methoxybenzoate (different substitution pattern on the aromatic ring)

These structural relationships can inform synthetic pathways and potential applications for 3-Formyl-2,4,6-trimethylbenzyl acetate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume